Triazolam-d3
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Overview
Description
Triazolam-d3 is a deuterated form of triazolam, a central nervous system depressant belonging to the triazolobenzodiazepine class. It is primarily used as a sedative and hypnotic agent for the short-term treatment of insomnia. The deuterium atoms in this compound replace the hydrogen atoms in the methyl group, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triazolam-d3 involves the introduction of deuterium atoms into the triazolam molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process typically occurs under mild conditions to avoid degradation of the triazolam structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuterium incorporation. Quality control measures are stringent to ensure the final product meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Triazolam-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Halogenation and other substitution reactions can modify the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and halogenated analogs. These products are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Triazolam-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of triazolam in the body.
Drug Metabolism Research: It helps in identifying metabolic pathways and the formation of metabolites.
Clinical Research: this compound is used in clinical trials to understand the drug’s behavior in different populations, including those with altered metabolic rates.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify triazolam levels in biological samples
Mechanism of Action
Triazolam-d3 exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar sedative and anxiolytic properties.
Estazolam: Used for the treatment of insomnia with a longer half-life than triazolam.
Flunitrazolam: Known for its potent sedative effects and used in some countries for short-term treatment of severe insomnia
Uniqueness of Triazolam-d3
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic rate and pathways, offering insights into the drug’s behavior and interactions in the body. This makes this compound a valuable tool in both research and clinical settings .
Properties
CAS No. |
112393-65-4 |
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Molecular Formula |
C17H12Cl2N4 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3 |
InChI Key |
JOFWLTCLBGQGBO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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